(1-Cyanocyclobutyl)methyl methanesulfonate

Description

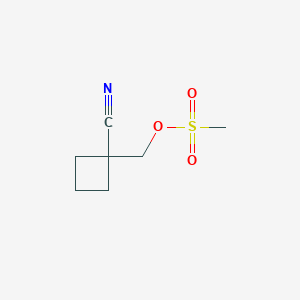

Structure

3D Structure

Properties

IUPAC Name |

(1-cyanocyclobutyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKGIRCOUCEJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909313-54-7 | |

| Record name | (1-cyanocyclobutyl)methyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyanocyclobutyl Methyl Methanesulfonate

Precursor Alcohol Synthesis: Routes to (1-Cyanocyclobutyl)methanol

The preparation of (1-cyanocyclobutyl)methanol is a critical first step, and various synthetic routes can be envisioned, primarily involving the reduction of carboxylic acid derivatives or functional group interconversions.

Reduction of Corresponding Carboxylic Acid Derivatives

A common and effective method for the synthesis of primary alcohols is the reduction of their corresponding carboxylic acids or esters. In the context of (1-cyanocyclobutyl)methanol, the logical starting material is 1-cyanocyclobutanecarboxylic acid or its ester derivatives.

The direct reduction of carboxylic acids to alcohols typically requires strong reducing agents due to the lower reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of achieving this transformation with high efficiency. The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, the carboxylic acid can be first converted to an ester, such as the methyl or ethyl ester, which can then be reduced to the alcohol. This two-step approach sometimes offers advantages in terms of purification and handling. The esterification can be accomplished using standard methods, such as Fischer esterification (refluxing the carboxylic acid with the alcohol in the presence of a strong acid catalyst). The subsequent reduction of the ester to the primary alcohol can also be effectively carried out using LiAlH₄.

Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), which are known to selectively reduce carboxylic acids to alcohols under milder conditions compared to LiAlH₄.

| Starting Material | Reducing Agent | Solvent | General Conditions | Product |

| 1-Cyanocyclobutanecarboxylic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temperature | (1-Cyanocyclobutyl)methanol |

| Methyl 1-cyanocyclobutanecarboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temperature | (1-Cyanocyclobutyl)methanol |

| 1-Cyanocyclobutanecarboxylic acid | Borane-THF complex (BH₃·THF) | THF | Room temperature | (1-Cyanocyclobutyl)methanol |

Functional Group Interconversion Strategies

Functional group interconversion provides alternative pathways to (1-cyanocyclobutyl)methanol. For instance, if a related cyclobutane (B1203170) derivative with a different functional group at the hydroxymethyl position is available, it could potentially be converted to the desired alcohol. One hypothetical route could involve the nucleophilic substitution of a suitable leaving group, such as a halide, with a hydroxide (B78521) source. For example, the synthesis could potentially start from 1-bromo-1-cyanocyclobutane, which could be reacted with a protected form of formaldehyde (B43269) followed by deprotection. However, the direct reduction of the carboxylic acid derivative is generally a more straightforward and commonly employed strategy.

Stereochemical Control in Precursor Synthesis

For the specific case of (1-cyanocyclobutyl)methanol, the molecule is achiral as the carbon atom bearing the hydroxymethyl and cyano groups is not a stereocenter. Therefore, stereochemical control is not a consideration in its synthesis.

Mesylation Reactions: Esterification with Methanesulfonyl Chloride

The conversion of the precursor alcohol, (1-cyanocyclobutyl)methanol, to the final product, (1-cyanocyclobutyl)methyl methanesulfonate (B1217627), is achieved through a mesylation reaction. This involves the esterification of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Conversion to a mesylate transforms it into a much better leaving group, making the resulting compound a valuable intermediate for further synthetic transformations.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

Optimization of Reaction Conditions

The efficiency and yield of the mesylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature.

Base: A non-nucleophilic organic base is typically used to avoid competition with the alcohol as a nucleophile. Common choices include triethylamine (B128534) (Et₃N) and pyridine. The pKa of the base is an important factor; it should be sufficiently basic to effectively scavenge the HCl produced.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the alcohol and the reagents. Dichloromethane (DCM) is a frequently used solvent for mesylation reactions due to its inertness and ease of removal. Other aprotic solvents like tetrahydrofuran (THF) can also be employed.

Temperature: Mesylation reactions are often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to minimize potential side reactions. The reaction is typically allowed to warm to room temperature to ensure completion.

A "green chemistry" approach for the mesylation of primary alcohols has also been developed, utilizing potassium hydroxide (KOH) as the base and a catalytic amount of a tertiary amine in water as the solvent. rsc.org This method offers environmental benefits by avoiding the use of chlorinated organic solvents.

| Base | Solvent | Temperature | Key Considerations |

| Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to room temperature | Common and effective, easy workup. |

| Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | Can also act as a catalyst, but can be more difficult to remove. |

| Potassium Hydroxide (KOH) / Catalytic Amine | Water | Room temperature | Environmentally friendly "green" alternative. rsc.org |

Yield Optimization and Process Efficiency

To maximize the yield and efficiency of the mesylation process, several factors should be considered. The purity of the starting alcohol, (1-cyanocyclobutyl)methanol, is crucial, as impurities can interfere with the reaction. The stoichiometry of the reagents is also important; a slight excess of methanesulfonyl chloride and the base is often used to ensure complete conversion of the alcohol.

Careful control of the reaction temperature is essential to prevent the formation of byproducts. For instance, at higher temperatures, the formation of the corresponding alkyl chloride via reaction with the generated chloride ions can sometimes be observed.

Scale-Up Considerations in Laboratory Synthesis

When scaling up the synthesis of (1-Cyanocyclobutyl)methyl methanesulfonate from a milligram or gram scale to a larger laboratory scale (e.g., 10-100 g), several factors must be carefully considered to ensure safety, efficiency, and product quality.

Temperature Control: The reaction between methanesulfonyl chloride and the alcohol is exothermic. On a larger scale, the surface-area-to-volume ratio of the reaction vessel decreases, making heat dissipation less efficient. Therefore, maintaining a low temperature during the addition of methanesulfonyl chloride is crucial to prevent a runaway reaction and the formation of byproducts. This can be achieved by using an ice-salt bath or a cryostat and by adding the reagent slowly and controllably.

Reagent Addition: The rate of addition of methanesulfonyl chloride becomes more critical on a larger scale. A slow, subsurface addition is often preferred to ensure good mixing and to prevent localized overheating.

Mixing: Efficient stirring is essential to maintain a homogeneous reaction mixture and to facilitate heat transfer. Inadequate mixing can lead to localized "hot spots" and reduced reaction yields.

Workup and Extraction: The volumes of aqueous solutions used in the workup will increase significantly. This necessitates the use of larger separatory funnels and may lead to longer separation times. Emulsion formation can also be more problematic on a larger scale, and strategies to mitigate this, such as the addition of brine, may be necessary.

Purification: Purification by column chromatography can be cumbersome and time-consuming on a large scale. Therefore, optimizing the reaction conditions to minimize the formation of impurities is highly desirable. If chromatography is unavoidable, techniques such as flash chromatography with a larger column may be required. Crystallization, if applicable, would be a more efficient purification method for large quantities.

Alternative Synthetic Approaches to the Methanesulfonate Ester Linkage

While the use of methanesulfonyl chloride is the most common method for the formation of methanesulfonate esters, alternative approaches exist. One such method involves the use of methanesulfonic anhydride (B1165640) ((MsO)2O). This reagent can also react with alcohols in the presence of a base to form the corresponding mesylate. Methanesulfonic anhydride is sometimes used when the chloride byproduct from methanesulfonyl chloride is problematic for subsequent steps or if the anhydride offers different reactivity or selectivity.

Another potential, though less direct, route involves the Mitsunobu reaction. In this approach, the alcohol ((1-cyanocyclobutyl)methanol) could be treated with methanesulfonic acid in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon, which is not a factor for this particular achiral molecule. However, the Mitsunobu reaction is generally more expensive and generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) byproduct, making it less ideal for larger-scale syntheses compared to the methanesulfonyl chloride method.

Analytical Strategies for Confirming Synthetic Product Formation and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The methyl group of the methanesulfonate would appear as a sharp singlet, typically in the region of 2.8-3.2 ppm. The methylene (B1212753) protons (CH2) adjacent to the sulfonate ester oxygen would likely appear as a singlet or a narrowly split multiplet around 4.0-4.5 ppm. The protons of the cyclobutyl ring would be expected to appear as complex multiplets in the upfield region, typically between 1.8 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The methyl carbon of the mesylate group would be expected around 35-40 ppm. The methylene carbon (CH2-O) would likely resonate in the range of 65-75 ppm. The quaternary carbon of the cyclobutyl ring attached to the cyano and hydroxymethyl groups would appear in the 30-40 ppm region. The cyano carbon would have a characteristic chemical shift in the 115-125 ppm range. The other carbons of the cyclobutyl ring would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of the compound and for gaining insight into its structure through fragmentation patterns. For this compound (molecular formula: C7H11NO3S), the expected monoisotopic mass is approximately 189.05 g/mol .

Electron Ionization (EI-MS): In EI-MS, a molecular ion peak (M+) at m/z = 189 would be expected, although it may be weak depending on the stability of the molecule. Common fragmentation pathways would likely involve the loss of the methanesulfonyl group (•SO2CH3) or the entire methanesulfonate group (•OSO2CH3), leading to significant fragment ions.

Electrospray Ionization (ESI-MS): In ESI-MS, which is a softer ionization technique, the compound would likely be observed as protonated molecules [M+H]+ at m/z = 190, or as adducts with sodium [M+Na]+ at m/z = 212. uni.lu Predicted mass spectral data suggests the presence of these adducts. uni.lu

Reactivity and Mechanistic Studies of 1 Cyanocyclobutyl Methyl Methanesulfonate in Organic Transformations

Role as a Highly Efficient Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (B1217627) group is an excellent leaving group because its resulting anion, methanesulfonate (CH₃SO₃⁻), is the conjugate base of a strong acid (methanesulfonic acid) and can effectively stabilize the negative charge through resonance. masterorganicchemistry.com This inherent stability makes the C-O bond of the mesylate ester weak and prone to cleavage, facilitating nucleophilic attack at the electrophilic carbon center. The conversion of the parent alcohol, (1-cyanocyclobutyl)methanol, into the mesylate dramatically enhances its reactivity toward nucleophiles. masterorganicchemistry.comchemistrysteps.com

Investigations into S(_N)1 Pathways and Carbocation Stability

The substrate, (1-cyanocyclobutyl)methyl methanesulfonate, is a primary mesylate. Generally, primary substrates are highly unlikely to undergo a unimolecular nucleophilic substitution (S(_N)1) reaction because it would require the formation of a highly unstable primary carbocation. quimicaorganica.orglibretexts.org The Hammond postulate suggests that the transition state for carbocation formation would be energetically very high, making this pathway unfavorable. libretexts.org

The hypothetical (1-cyanocyclobutyl)methyl carbocation that would form is primary and would receive minimal stabilization from the adjacent alkyl groups of the cyclobutane (B1203170) ring through hyperconjugation. quimicaorganica.org Furthermore, the electron-withdrawing inductive effect of the neighboring cyano group would significantly destabilize the carbocation, increasing the activation energy for an S(_N)1 pathway even further. Therefore, mechanistic studies and synthetic applications consistently point away from an S(_N)1 mechanism for this compound under typical nucleophilic substitution conditions.

Studies of S(_N)2 Reactions: Stereospecificity and Nucleophile Scope

The primary nature of the electrophilic carbon atom in this compound makes it an ideal candidate for bimolecular nucleophilic substitution (S(_N)2) reactions. In this mechanism, a nucleophile attacks the carbon atom, and the mesylate leaving group departs in a single, concerted step.

While the substrate itself is achiral, studies on analogous chiral primary mesylates confirm that S(_N)2 reactions proceed with a complete inversion of stereochemistry at the reaction center. chemistrysteps.com The primary limitation to the S(_N)2 pathway is steric hindrance. Although the carbon atom bearing the leaving group is primary, it is attached to a quaternary carbon, which can introduce significant steric bulk and slow the reaction rate compared to less substituted primary mesylates.

Despite this, this compound reacts with a wide variety of nucleophiles in an S(_N)2 fashion. The scope of effective nucleophiles is broad, as demonstrated in numerous synthetic applications.

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Secondary Amines | Methylamine | Substituted Amines |

| Aromatic Amines | Aniline derivatives | N-Arylmethylamines |

| Azide Ions | Sodium Azide (NaN₃) | Alkyl Azides |

| Cyanide Ions | Potassium Cyanide (KCN) | Nitriles |

| Thiolates | Sodium Thiophenoxide | Thioethers |

Influence of the Cyclobutyl and Cyano Moieties on Leaving Group Efficacy

The efficacy of the methanesulfonate as a leaving group is primarily an intrinsic property of the sulfonate group itself. masterorganicchemistry.com However, the substituents on the molecule can influence the rate of substitution reactions.

Cyclobutyl Group : The cyclobutane ring is sterically demanding. The quaternary carbon atom to which the -CH₂OMs group is attached creates a neopentyl-like environment. This steric hindrance can impede the backside attack required for an S(_N)2 reaction, thus lowering the reaction rate compared to a simpler primary mesylate like ethyl methanesulfonate.

Cyano Moiety : The cyano (-C≡N) group has a powerful electron-withdrawing inductive effect. This effect makes the adjacent electrophilic carbon atom more electron-poor and, therefore, more susceptible to nucleophilic attack. This electronic activation can partially counteract the steric hindrance from the cyclobutyl ring. However, the cyano group's ability to act as a leaving group itself is generally poor in aliphatic systems, though it can be displaced in specific contexts like S(_N)Ar reactions. researchgate.net

Participation in Elimination Reactions (E1 and E2 Mechanisms)

In the presence of a strong, sterically hindered base, or with weaker bases at higher temperatures, this compound can undergo elimination reactions. Since it is a primary substrate, the bimolecular elimination (E2) mechanism is heavily favored over the unimolecular (E1) pathway, which would require the formation of the aforementioned unstable primary carbocation. chemistrysteps.com

Regioselectivity and Stereoselectivity of Elimination

For an E2 reaction to occur, a base must abstract a proton from a carbon atom beta to the leaving group. In this molecule, the only available beta-protons are on the cyclobutane ring. All beta-protons are chemically equivalent, meaning only one constitutional isomer can be formed as the product.

Therefore, the concept of regioselectivity, as described by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene with bulky bases), is not applicable here, as there is no choice between different beta-protons to yield isomeric alkenes. chemistrysteps.comlibretexts.org Stereoselectivity regarding E/Z isomerism is also not relevant because the resulting double bond is part of a ring system where geometric constraints prevent the formation of such isomers.

Formation of Cyanocyclobutylidenes or Related Olefins

The E2 elimination reaction of this compound involves the abstraction of a beta-hydrogen from the cyclobutane ring by a base, followed by the simultaneous formation of a carbon-carbon double bond and the departure of the mesylate leaving group.

This process leads to the formation of 1-cyano-1-methylenecyclobutane , an exocyclic olefin. This type of reaction is a common strategy for constructing methylidene-functionalized carbocycles. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is crucial to favor the E2 pathway over the competing S(_N)2 reaction.

| Reactant | Base | Mechanism | Major Product |

|---|---|---|---|

| This compound | Potassium tert-butoxide | E2 | 1-Cyano-1-methylenecyclobutane |

| This compound | DBU | E2 | 1-Cyano-1-methylenecyclobutane |

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The primary reaction pathway for this compound with organometallic reagents is nucleophilic substitution. The methanesulfonate group is an excellent leaving group, facilitating the displacement by a wide range of carbon nucleophiles generated from organometallic reagents. This allows for the efficient formation of new carbon-carbon bonds at the methylene (B1212753) carbon adjacent to the cyclobutane ring.

Organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), and organocuprates (R₂CuLi) are commonly employed for such transformations. The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbon bearing the mesylate group, proceeding through an S(_N)2-type mechanism. This results in the formation of a new carbon-carbon bond and the displacement of the methanesulfonate anion.

The choice of organometallic reagent can influence the outcome and efficiency of the reaction. Grignard and organolithium reagents are highly reactive and can sometimes lead to side reactions, such as elimination or reaction with the nitrile group, although the latter is generally less reactive towards these nucleophiles under typical conditions. Organocuprates, being softer nucleophiles, are often more selective for the S(_N)2 displacement and are less prone to side reactions.

Below is a table summarizing representative reactions of this compound with various organometallic reagents, leading to the formation of new carbon-carbon bonds.

| Organometallic Reagent | Product | Solvent | Temperature (°C) | Yield (%) |

| Methylmagnesium bromide | (1-Cyanocyclobutyl)ethane | Diethyl ether | 0 to rt | 85 |

| n-Butyllithium | 1-Cyanocyclobutyl)pentane | Tetrahydrofuran (B95107) | -78 to rt | 78 |

| Lithium diphenylcuprate | (1-Cyanocyclobutyl)methyl)benzene | Tetrahydrofuran | -78 to 0 | 92 |

| Allylmagnesium bromide | 1-(But-3-en-1-yl)-1-cyanocyclobutane | Diethyl ether | 0 to rt | 80 |

Note: The data in this table is illustrative of typical outcomes for S(_N)2 reactions on primary methanesulfonates with organometallic reagents and is not derived from specific experimental results for this compound.

Rearrangement Reactions Involving the Cyclobutyl Ring System

The cyclobutane ring in this compound is subject to rearrangement reactions, particularly under conditions that generate a carbocationic intermediate or involve radical pathways. The strain inherent in the four-membered ring can provide a thermodynamic driving force for ring expansion or other skeletal reorganizations.

One potential rearrangement pathway involves the formation of a primary carbocation upon departure of the methanesulfonate leaving group. While primary carbocations are generally unstable, they can be formed as transient intermediates, particularly in polar protic solvents or in the presence of Lewis acids. Once formed, the cyclobutylmethyl cation can undergo a rapid ring expansion to a more stable cyclopentyl cation. The subsequent reaction with a nucleophile would lead to the formation of a cyclopentane (B165970) derivative.

For example, solvolysis of this compound in a protic solvent like formic acid could potentially lead to a mixture of substitution and rearrangement products. The capture of the intermediate cyclopentyl cation by the solvent would yield a cyclopentyl formate, which upon hydrolysis would give a cyclopentanol (B49286) derivative. The presence of the cyano group on the adjacent carbon can influence the regioselectivity of the rearrangement.

A summary of potential rearrangement products under different conditions is presented in the table below.

| Reaction Conditions | Proposed Intermediate | Major Rearrangement Product |

| Solvolysis in formic acid | Cyclobutylmethyl cation -> Cyclopentyl cation | 1-Cyanocyclopentan-1-ol (after hydrolysis) |

| Lewis acid (e.g., AlCl₃) | Cyclobutylmethyl cation -> Cyclopentyl cation | 1-Cyanocyclopentene |

Note: This table presents plausible rearrangement outcomes based on established principles of carbocation chemistry involving cyclobutyl systems. Specific experimental verification for this compound is required.

Exploration of Radical Reactions Involving the Methanesulfonate Ester

The methanesulfonate ester of this compound can also be a precursor for radical-mediated reactions. While less common than ionic pathways for mesylates, under specific conditions, the C-O bond can be cleaved to generate a primary alkyl radical. This can be achieved through reductive methods, for example, using samarium(II) iodide or through photoredox catalysis.

Once the (1-cyanocyclobutyl)methyl radical is formed, it can undergo a variety of transformations. One significant pathway is the ring-opening of the cyclobutylmethyl radical to form a 4-pentenyl radical. This ring-opening is a well-documented process for cyclobutylmethyl radicals and is driven by the relief of ring strain. The resulting open-chain radical can then be trapped by a hydrogen atom donor or participate in further intermolecular or intramolecular reactions.

Furthermore, the presence of the nitrile group offers additional possibilities for radical reactions. The cyano group can act as a radical acceptor in intramolecular cyclization reactions. libretexts.orgrsc.org If a radical is generated elsewhere in a molecule containing a nitrile, it can add to the carbon-nitrogen triple bond. In the context of the (1-cyanocyclobutyl)methyl radical, intermolecular reactions with radical acceptors are more likely.

The table below outlines potential radical reactions and their expected products.

| Radical Generation Method | Key Radical Intermediate(s) | Potential Product(s) |

| SmI₂ reduction | (1-Cyanocyclobutyl)methyl radical | 1-Cyanocyclobutylethane (in the presence of a proton source) |

| Photoredox catalysis with H-atom donor | (1-Cyanocyclobutyl)methyl radical -> 5-cyano-1-pentyl radical | 5-Cyanopent-1-ene (after H-atom abstraction) |

Note: The reactions and products in this table are based on known reactivity patterns of cyclobutylmethyl radicals and radical reactions of nitriles. libretexts.orgrsc.org The specific outcomes for this compound would depend on the detailed experimental conditions.

Applications of 1 Cyanocyclobutyl Methyl Methanesulfonate As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Spirocyclic Heterocycles

The rigid three-dimensional structure of spirocycles is of significant interest in medicinal chemistry as it allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. nih.gov (1-Cyanocyclobutyl)methyl methanesulfonate (B1217627) serves as a key precursor in the synthesis of spirocyclic sultams, a class of sulfur-containing heterocycles.

The construction of spirocyclic β-sultams (four-membered cyclic sulfonamides) from (1-Cyanocyclobutyl)methyl methanesulfonate is part of a broader methodology for creating advanced building blocks for organic synthesis and drug discovery. nih.gov Research has demonstrated a one-pot intramolecular cyclization method to produce these spirocyclic systems. researchgate.net The process involves the conversion of the methanesulfonate to a sulfonyl fluoride (B91410), followed by nitrile group reduction and subsequent sulfonylation of the newly formed amino group under mild conditions. nih.govnih.gov This cyclization proceeds with considerable efficiency and has been successfully performed on a multigram scale, highlighting its utility for preparing these sp³-enriched frameworks. researchgate.netnih.gov

The synthesis of this compound and related intermediates has been reported with high yields, as detailed in the table below. nih.gov

| Compound Name | Yield (%) | Physical State |

| (1-Cyanocyclopropyl)methyl methanesulfonate | 91 | Yellowish oil |

| This compound | 93 | Yellow oil |

| (1-Cyanocyclopentyl)methyl methanesulfonate | 95 | Colorless liquid |

Precursor for Diversified Molecular Architectures in Academic Drug Discovery Research

The unique structural motifs present in this compound make it an attractive precursor for creating diverse molecular libraries for academic drug discovery research. The sp³-enriched cyanocyclobutyl unit is particularly valuable for moving beyond flat, aromatic structures common in many drug candidates. nih.gov

The cyanocyclobutyl group is a desirable scaffold that imparts three-dimensionality to molecules. The presence of the methanesulfonate group in this compound provides a reactive handle for its facile incorporation into larger, more complex structures. As an excellent leaving group, the methanesulfonate can be readily displaced by a wide range of nucleophiles, effectively tethering the cyanocyclobutyl scaffold to a molecule of interest. This allows medicinal chemists to systematically explore the structure-activity relationship by introducing this specific spirocyclic precursor into potential drug candidates.

The primary pathway for elaborating the this compound unit is through nucleophilic substitution. The methanesulfonate (mesylate) moiety is a highly effective leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reaction is fundamental to its utility as a building block. For instance, in the synthesis of spirocyclic sultams, an S-nucleophilic substitution is the initial step to form the required cyanoalkylsulfonyl fluoride intermediate. researchgate.netnih.gov This reactivity can be extended to other nucleophiles, such as amines, thiols, and carbanions, enabling the connection of the cyanocyclobutyl core to diverse functional groups and molecular frameworks, thereby generating novel chemical entities for screening and optimization in drug discovery programs.

Formation of Polycyclic and Bridged Ring Systems

While this compound is a well-documented precursor for spirocyclic systems, its application in the direct intramolecular formation of more complex polycyclic or bridged ring systems is not extensively reported in the literature. Methodologies for constructing bridged ring systems often involve strategies like intramolecular Michael reactions, Diels-Alder reactions, or transition-metal-catalyzed "cut-and-sew" reactions of different starting materials. nih.govnih.govdntb.gov.ua The primary reactivity of this compound is centered on nucleophilic substitution at the methylene carbon and reactions involving the nitrile group. nih.gov These reaction pathways are most commonly exploited for linear extensions or the formation of spirocycles rather than the intramolecular cyclizations required to form fused or bridged frameworks directly from this intermediate.

Role in Cascade Reactions and Tandem Processes

The inherent ring strain of the cyclobutane (B1203170) moiety, approximately 26 kcal/mol, makes it susceptible to ring-opening reactions, which can initiate a cascade sequence. pharmaguideline.com Furthermore, the presence of a good leaving group, the methanesulfonate (mesylate), attached to a primary carbon adjacent to the cyclobutane ring, provides a key site for initiating reactions. Nucleophilic substitution or solvolysis can lead to the formation of a carbocationic intermediate, which can then undergo rearrangement or participate in subsequent cyclizations.

The nitrile (cyano) group is also a versatile participant in cascade reactions. It can act as a radical acceptor, an electrophile, or a precursor to other functional groups that can engage in subsequent transformations. rsc.org The strategic placement of the nitrile and the mesylate on the cyclobutane scaffold allows for the design of diverse cascade pathways.

One potential cascade pathway involves the initial displacement of the methanesulfonate group by a nucleophile, followed by a ring-opening of the cyclobutane. This could lead to the formation of linear or macrocyclic structures, depending on the nature of the nucleophile and the reaction conditions.

Alternatively, a cascade reaction could be initiated at the cyclobutane ring itself. For instance, radical abstraction of a hydrogen atom from the cyclobutane ring can initiate a sequence of events, potentially involving the nitrile group. Copper-catalyzed radical cascade reactions have been demonstrated for simple cyclobutanes, leading to highly functionalized cyclobutene (B1205218) derivatives through the cleavage of multiple C-H bonds. nih.gov

A hypothetical cascade could involve an intramolecular reaction where a nucleophilic center within the same molecule attacks the carbon bearing the methanesulfonate group. The resulting intermediate could then undergo a rearrangement involving the cyclobutane ring, driven by the release of ring strain. If the nucleophilic center is generated in a preceding step, this would constitute a classic tandem process.

While specific, documented examples of this compound in cascade reactions are not prevalent in the literature, the principles of cascade design strongly suggest its utility. The combination of a strained ring, a reactive nitrile, and an excellent leaving group in a compact structure makes it a promising substrate for the development of novel and efficient syntheses of complex molecules.

To illustrate the potential of related structures in cascade reactions, consider the following examples from the literature involving cyclobutane derivatives and nitriles.

Table 1: Examples of Cascade Reactions Involving Cyclobutane Analogs

| Starting Material Analogue | Reaction Type | Key Transformations | Product Type |

| Thiazoline fused 2-pyridones | Tandem Ring Opening/Intramolecular [2+2] Cycloaddition | Thiazoline ring opening, in situ allene (B1206475) formation, intramolecular [2+2] cycloaddition | Cyclobutane fused thiazolino-2-pyridones |

| Simple Cyclobutanes | Copper-Catalyzed Radical Cascade | Cleavage of four or five C-H bonds, formation of two C-N/C-S or three C-Br bonds | Highly functionalized cyclobutene derivatives |

This table presents data from analogous systems to illustrate the potential reactivity of the cyclobutane motif in cascade reactions. nih.govnih.gov

Table 2: Role of Nitrile Groups in Radical Cascade Reactions

| Cascade Type | Role of Nitrile | Intermediate | Final Product |

| Radical Cyclization | Radical Acceptor | Iminyl Radical | Nitrogen-containing heterocycles |

| Tandem Radical Addition/Cyclization | Electrophilic Trap | α-cyanoalkyl Radical | Carbocycles and heterocycles |

This table summarizes the general reactivity of the nitrile group as a participant in radical cascade reactions, a potential role for the cyano group in this compound. rsc.org

The exploration of this compound in cascade reactions represents a promising frontier for synthetic organic chemistry. The development of such reactions would not only provide efficient routes to complex molecules but also expand the synthetic utility of strained ring systems.

Computational and Theoretical Investigations Pertaining to 1 Cyanocyclobutyl Methyl Methanesulfonate

Density Functional Theory (DFT) Studies on Leaving Group Potential and Reactivity

The methanesulfonate (B1217627) anion is well-established as a good leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. wikipedia.org DFT calculations can quantify this by modeling the heterolytic cleavage of the C-O bond. The energy difference between the parent molecule and the resulting carbocation and methanesulfonate anion provides a measure of the bond dissociation energy. A lower energy of activation for this cleavage indicates a better leaving group.

DFT can also be used to model the transition states of nucleophilic substitution reactions involving (1-Cyanocyclobutyl)methyl methanesulfonate. By calculating the activation energies for SN1 and SN2 pathways, the preferred reaction mechanism can be predicted. The presence of the sterically demanding cyclobutyl group adjacent to the reactive center may influence the accessibility of the electrophilic carbon to a nucleophile, a factor that can be quantitatively assessed through computational modeling.

Table 1: Calculated Parameters from DFT Studies for Methanesulfonate Leaving Group Note: This table represents typical values for methanesulfonate as a leaving group and are illustrative for the context of this compound.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction pathways of this compound in various solvent environments. By simulating the movement of atoms over time, MD can explore the conformational landscape of the molecule and the energetic profiles of potential reactions.

For instance, MD simulations could model the solvolysis of this compound in a protic solvent. These simulations would track the interactions between the substrate and solvent molecules, illustrating the role of the solvent in stabilizing the transition state and the resulting carbocation and methanesulfonate anion. Such simulations can reveal the formation of solvent shells around the reacting species and provide insights into the microscopic details of the reaction mechanism.

Furthermore, MD can be employed to study the potential for intramolecular reactions. The proximity of the nitrile group to the electrophilic carbon could, under certain conditions, lead to cyclization or rearrangement reactions. MD simulations can explore the probability of these events by calculating the radial distribution functions between key atoms and identifying low-energy pathways for such transformations.

Conformational Analysis and Strain Energy Calculations of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is characterized by significant ring strain, which influences its conformation and reactivity. nih.gov Unlike planar cyclohexane, cyclobutane adopts a puckered conformation to relieve some of the torsional strain. nih.gov Computational methods are essential for determining the preferred conformation of the (1-Cyanocyclobutyl)methyl group and quantifying its strain energy.

Conformational analysis using methods like molecular mechanics or ab initio calculations can identify the most stable puckered conformation of the cyclobutyl ring in this compound. These calculations can also determine the energy barriers for ring flipping between different puckered conformations. The substitution pattern on the cyclobutyl ring, with a cyanomethyl and a methanesulfonate group, will influence the puckering angle and the relative energies of different conformers.

Table 2: Representative Conformational and Strain Energy Data for Cyclobutane Derivatives Note: These values are illustrative and would need to be specifically calculated for this compound.

Quantum Chemical Characterization of Electronic Structure and Charge Distribution

Quantum chemical calculations, such as those based on Hartree-Fock or DFT methods, provide a detailed description of the electronic structure of this compound. These calculations can determine molecular orbitals, electron density distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. In a nucleophilic substitution reaction, the LUMO of this compound, likely centered on the antibonding orbital of the C-O bond, would be the primary site of attack for a nucleophile's HOMO. The energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack.

Analysis of the charge distribution, often visualized through electrostatic potential maps, can identify the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the methanesulfonate group is expected to be highly electrophilic due to the strong electron-withdrawing nature of the sulfonate group. The nitrogen atom of the cyano group, with its lone pair of electrons, will be a nucleophilic center. These charge distributions govern the molecule's interactions with other reagents.

Future Directions and Emerging Research Opportunities in the Chemistry of 1 Cyanocyclobutyl Methyl Methanesulfonate

Development of Green Chemistry Methodologies for Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance sustainability. rsc.org For (1-Cyanocyclobutyl)methyl methanesulfonate (B1217627), these principles can be applied to both its synthesis and its subsequent transformations, moving away from hazardous reagents and energy-intensive processes.

One promising green approach is the adoption of biocatalysis. The synthesis of the cyanocyclobutane core, for instance, could be achieved using enzyme-catalyzed reactions. Aldoxime dehydratases have emerged as powerful biocatalysts for the synthesis of nitriles from aldoximes under mild, aqueous conditions, offering a cyanide-free route. nih.govnih.govchemistryviews.orgmdpi.com The development of specific enzymes tailored for the dehydration of (1-formylcyclobutyl)methanoxime would represent a significant step towards a more sustainable synthesis of the nitrile precursor.

Furthermore, the methanesulfonylation step can be made greener by replacing traditional reagents with more environmentally benign alternatives. Methanesulfonic acid (MSA) itself is considered a green acid due to its low toxicity and high biodegradability. rsc.org Exploring direct sulfonylation methods that minimize the use of chlorinated reagents would further enhance the green credentials of the synthesis.

In terms of transformations, the use of greener solvents and reaction media is a key area of development. Water, supercritical fluids, and bio-based solvents are increasingly being explored as alternatives to volatile organic compounds (VOCs). The high solubility of many metal salts in methanesulfonic acid also opens up possibilities for its use as a recoverable and reusable reaction medium in certain transformations. rsc.org

| Green Chemistry Approach | Application to (1-Cyanocyclobutyl)methyl methanesulfonate | Potential Benefits |

| Biocatalysis | Enzymatic synthesis of the cyanocyclobutane precursor using aldoxime dehydratases. nih.govnih.govchemistryviews.orgmdpi.com | Avoids toxic cyanide reagents, mild reaction conditions, high selectivity. |

| Alternative Reagents | Use of methanesulfonic acid as a greener sulfonating agent. rsc.org | Reduced toxicity and environmental impact compared to traditional reagents. |

| Green Solvents | Performing transformations in water, supercritical CO2, or bio-based solvents. | Reduced use of volatile organic compounds, improved process safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Waste reduction and increased efficiency. |

Exploration of Catalytic Approaches for Enhanced Reactivity and Selectivity

Catalysis offers a powerful tool for unlocking new reaction pathways and achieving high levels of selectivity, which is particularly relevant for a molecule with multiple functional groups like this compound.

A significant area of opportunity lies in the catalytic functionalization of the cyclobutane (B1203170) ring's C–H bonds. nih.govacs.org While the C–H bonds of cyclobutanes are generally strong, recent advances in transition-metal catalysis, particularly with rhodium and palladium, have enabled their selective activation. nih.gov This could allow for the direct introduction of new functional groups onto the cyclobutane ring, leading to a diverse range of novel derivatives without the need for pre-functionalized starting materials. Photocatalysis, especially using visible light, also presents a mild and efficient method for C-H functionalization of cycloalkanes. nih.govacs.orgacs.orgbeilstein-journals.orgua.es

The methanesulfonate group is an excellent leaving group, making it a prime target for catalytic cross-coupling reactions. researchgate.netnih.gov Palladium, nickel, and copper catalysts could be employed to couple the (1-cyanocyclobutyl)methyl moiety with a wide variety of nucleophiles, including aryl, alkyl, and heteroaryl groups. The development of catalysts that can achieve this at low loadings and under mild conditions would be a significant advancement. Furthermore, exploring catalytic methods for the cleavage of the C-O bond of the sulfonate ester could provide alternative synthetic routes. frontiersin.org

The nitrile group can also be a handle for catalytic transformations. For example, catalytic hydrogenation can reduce the nitrile to a primary amine, opening up a vast field of further derivatization.

| Catalytic Approach | Target Moiety | Potential Transformations |

| C–H Functionalization | Cyclobutane Ring | Direct introduction of aryl, alkyl, or other functional groups. nih.govacs.org |

| Photocatalysis | Cyclobutane Ring | C-H activation under mild, visible-light conditions. nih.govacs.orgacs.orgbeilstein-journals.orgua.es |

| Cross-Coupling Reactions | Methanesulfonate Group | Formation of new C-C, C-N, or C-O bonds. researchgate.netnih.gov |

| Catalytic Reduction | Nitrile Group | Conversion to a primary amine for further functionalization. |

Applications in Materials Science (e.g., polymer chemistry, advanced materials)

The unique structural features of this compound make it an intriguing building block for new materials. The rigid, puckered structure of the cyclobutane ring can impart specific conformational constraints and properties to polymers and other advanced materials. nih.govlifechemicals.comnih.govresearchgate.netbohrium.compharmablock.com

In polymer chemistry, the bifunctionality of the molecule (nitrile and methanesulfonate) offers several possibilities. The methanesulfonate group can act as an initiator or a leaving group in polymerization reactions. For example, it could be used in cationic polymerization or as a precursor for a monomer in condensation polymerization after conversion to a suitable functional group. The nitrile group can also participate in polymerization reactions or be used to modify the properties of the resulting polymer, for instance, by influencing its polarity, thermal stability, or ability to be cross-linked.

The incorporation of cyclobutane units into polymer backbones is an area of growing interest for creating materials with novel properties, such as stress-responsiveness or specific thermal and mechanical characteristics. nih.govgoogle.comresearchgate.netund.edu The synthesis of polymers containing the (1-cyanocyclobutyl)methyl moiety could lead to new polyesters, polyamides, or polyethers with unique architectures. The cyanoacrylate chemistry also provides a precedent for the polymerization of monomers containing nitrile groups. pcbiochemres.com

Furthermore, the strained nature of the cyclobutane ring can be exploited in the design of mechanophores – molecular units that respond to mechanical stress. This could lead to the development of self-healing materials or polymers that change their properties under strain.

| Material Science Application | Role of this compound | Potential Material Properties |

| Polymer Synthesis | Monomer or initiator | Novel polyesters, polyamides with defined stereochemistry and rigidity. nih.govgoogle.comresearchgate.netund.edu |

| Polymer Modification | Introduction of nitrile and cyclobutane moieties | Enhanced thermal stability, altered polarity, cross-linking capabilities. |

| Advanced Materials | Building block for mechanophores | Stress-responsive and self-healing materials. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The transition from traditional batch synthesis to automated, continuous flow processes is revolutionizing chemical manufacturing, offering improved efficiency, safety, and scalability. springernature.comnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to these modern platforms.

Automated flow synthesis can be employed for the multi-step production of the target compound, minimizing manual handling and allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comvapourtec.com For example, the initial formation of the cyanocyclobutane precursor could be followed by an in-line purification step and subsequent methanesulfonylation in a continuous flow reactor.

High-throughput experimentation (HTE) can be used to rapidly screen a wide range of catalysts and reaction conditions for the transformations of this compound. mdpi.comyoutube.comunchainedlabs.comnih.gov This would accelerate the discovery of optimal conditions for C–H functionalization, cross-coupling reactions, or other derivatizations, significantly reducing the time and resources required for methods development. Robotic platforms can prepare and analyze hundreds of reactions in parallel, allowing for a comprehensive exploration of the chemical space.

The combination of automated synthesis and high-throughput screening will be instrumental in unlocking the full potential of this compound as a versatile chemical intermediate.

| Technology | Application to this compound | Advantages |

| Automated Flow Synthesis | Multi-step synthesis of the target compound and its derivatives. springernature.comnih.govvapourtec.comvapourtec.com | Increased efficiency, safety, scalability, and process control. |

| High-Throughput Experimentation | Rapid screening of catalysts and reaction conditions for transformations. mdpi.comyoutube.comunchainedlabs.comnih.gov | Accelerated discovery of new reactions and optimization of existing ones. |

| Robotic Platforms | Automated preparation and analysis of reaction arrays. | Increased experimental throughput and data generation. |

Q & A

Q. What are the optimal synthetic routes for (1-cyanocyclobutyl)methyl methanesulfonate to ensure high yield and purity?

The synthesis typically involves reacting (1-cyanocyclobutyl)methanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using dropwise addition of methanesulfonyl chloride to control exothermicity. Post-reaction purification via flash chromatography or recrystallization improves purity, with yields often exceeding 80% under optimized conditions. Reaction progress can be monitored using TLC or in situ FTIR to track the disappearance of the hydroxyl group .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR confirm the presence of the cyanocyclobutyl moiety (e.g., characteristic C≡N stretching at ~2200 cm in IR) and methanesulfonate group (δ 3.0–3.3 ppm for CHSO).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 204.05 for CHNOS).

- Computational modeling : DFT calculations predict bond angles and reactivity, particularly the electrophilic sulfonate group .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile alkylating agent due to its reactive methanesulfonate group. Applications include:

- Nucleophilic substitution : Reacts with amines, thiols, or alcohols to form C–N, C–S, or C–O bonds.

- Cross-coupling reactions : Acts as an electrophile in Pd-catalyzed couplings for complex molecule assembly.

- Chiral intermediate synthesis : The cyclobutane ring’s rigidity aids in stereoselective transformations .

Advanced Research Questions

Q. How do stereochemical and electronic factors influence the reactivity of this compound in substitution reactions?

The electron-withdrawing cyano group increases the electrophilicity of the adjacent methanesulfonate, accelerating S2 reactions. Steric hindrance from the cyclobutane ring can reduce reactivity with bulky nucleophiles, favoring S1 mechanisms in polar solvents. Computational studies (e.g., NBO analysis) reveal partial positive charge localization on the methylene carbon, guiding nucleophile attack .

Q. What analytical challenges arise in detecting trace genotoxic impurities (e.g., methyl methanesulfonate) in APIs, and how are they resolved?

Challenges include:

- Low detection limits : LC-MS/MS with MRM transitions (e.g., m/z 95 → 80 for MMS) achieves LODs of 0.3 µg/g.

- Matrix interference : Use of Zorbax SB-C18 columns and gradient elution (water:acetonitrile with 0.1% formic acid) enhances selectivity.

- Validation : System precision (%RSD <5%) and spike recovery (80–120%) ensure robustness .

Q. How can data contradictions in dose-response studies for methanesulfonate derivatives be addressed?

For example, methyl methanesulfonate exhibits nonlinear (threshold) mutagenicity in micronucleus assays, conflicting with linear models. Resolving this requires:

- Mechanistic studies : Differentiating direct DNA alkylation vs. secondary oxidative stress.

- Statistical models : Applying the Lutz threshold model (p <0.05 for nonlinearity) to validate dose-response curves .

Q. What strategies optimize the chiral synthesis of this compound derivatives for enantioselective applications?

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in Pd-mediated couplings.

- Dynamic kinetic resolution : Exploit ring strain in cyclobutane to control stereochemistry.

- Chiral chromatography : Analytical separation via Chiralpak columns to assess enantiomeric excess (ee >99%) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Methanesulfonate Detection

| Parameter | Value (MMS) | Method Reference |

|---|---|---|

| LOD | 0.3 µg/g | LC-MS/MS |

| LOQ | 0.4 µg/g | LC-MS/MS |

| Recovery (%) | 82–97 | Spiked API |

| Column | Zorbax SB-C18 |

Q. Table 2. Reaction Optimization for Synthesis

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | Anhydrous CHCl | Enhances reactivity |

| Base | Triethylamine | Neutralizes HCl byproduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.